2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound with the molecular formula C₄H₇N₅O₃S₂ and a molecular weight of 237.26 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring, making it a valuable building block in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the chlorination and oxidation of 2-acetylamino-5-mercapto-1,3,4-thiadiazole. This process includes the following steps :
Chlorination: 2-acetylamino-5-mercapto-1,3,4-thiadiazole is dissolved in a mixture of acetic acid and water, cooled to -2°C, and then chlorinated. The reaction temperature is maintained below 5°C.
Oxidation: The chlorinated product is then oxidized to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfonamide derivatives, while substitution reactions can yield a variety of functionalized thiadiazole compounds .
Scientific Research Applications
2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it inhibits water permeability of membranes by interacting with aquaporins . This interaction can affect various physiological processes, making it a valuable compound in medical research.
Comparison with Similar Compounds
Similar Compounds
Glycine-5-sulfamoyl-1,3,4-thiadiazol-2-ylamide: Another compound with a similar structure, used in various chemical syntheses.
Uniqueness
What sets 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide apart is its specific functional groups and the unique combination of the thiadiazole ring with the sulfonamide and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in research and industry .
Biological Activity
2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 113411-20-4) is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a sulfonamide group that enhances its pharmacological properties. The focus of this article is to explore the biological activities associated with this compound, including its antimicrobial, anticancer, and potential therapeutic effects.
- Molecular Formula : C₄H₇N₅O₃S₂
- Molecular Weight : 237.263 g/mol
- Structural Features : The presence of a thiadiazole ring and a sulfonamide group plays a crucial role in its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity Overview
Pathogen | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Moderate to Significant | |
Escherichia coli | MIC = 32.6 μg/mL | |
Pseudomonas aeruginosa | Moderate | |
Candida albicans | Moderate |
In a study, compounds derived from the 2-amino-1,3,4-thiadiazole moiety showed promising antibacterial and antifungal activities compared to standard antibiotics like streptomycin and fluconazole. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies.
Case Study: Cytostatic Properties
Olsen et al. demonstrated that derivatives containing the 2-amino-1,3,4-thiadiazole scaffold exhibited cytostatic effects on cancer cell lines. The study highlighted that modifications at the C-5 position of the thiadiazole ring could enhance anticancer activity significantly.
Table 2: Anticancer Activity Overview
Compound | IC50 Value (μM) | Reference |
---|---|---|
Thiadiazole Derivative A | 0.49 | |
Thiadiazole Derivative B | 1.5 | |
2-amino-N-(5-sulfamoyl...) | Not specified |
The anticancer mechanism is thought to involve interference with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the substitution pattern on the thiadiazole ring significantly influences the biological activity of the compound. Variations in the amine group and additional functional groups can lead to enhanced potency against specific microbial strains and cancer cell lines.
Properties
CAS No. |
113411-20-4 |
---|---|
Molecular Formula |
C4H7N5O3S2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H7N5O3S2/c5-1-2(10)7-3-8-9-4(13-3)14(6,11)12/h1,5H2,(H2,6,11,12)(H,7,8,10) |
InChI Key |
XGWOUJYLRFBCTB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC1=NN=C(S1)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.